4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and ultimately the death of the plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is then coupled with 2-(4-methoxyphenyl)ethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield dechlorinated or demethylated products.
Substitution: Halogen substitution reactions can occur, leading to the formation of different phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated phenoxy derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with specific biological pathways.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the plant. The molecular targets include auxin-binding proteins and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): Another phenoxy herbicide with similar properties.
Dicamba: A synthetic auxin herbicide used for broadleaf weed control.
Mecoprop: A selective herbicide for controlling broadleaf weeds.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide is unique due to its specific chemical structure, which allows for targeted action and potentially reduced environmental impact compared to other herbicides. Its combination of a phenoxy group with a butanamide moiety provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H24ClNO3 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C20H24ClNO3/c1-15-14-17(21)7-10-19(15)25-13-3-4-20(23)22-12-11-16-5-8-18(24-2)9-6-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,23) |
InChI Key |
CPAIBOIKKFUCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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